Cas no 377780-81-9 (Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester)

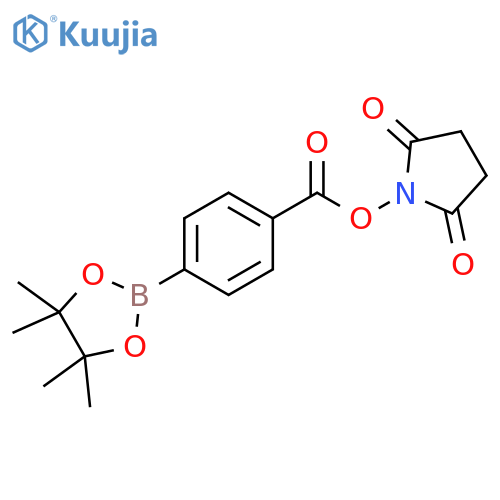

377780-81-9 structure

商品名:Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester

- 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2,5-dioxopyrrolidin-1-yl) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- G69129

- MFCD28962593

- DB-099415

- 377780-81-9

- SCHEMBL14282741

- DTXSID301134431

- 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- A1-28588

- CS-0369194

- HS-4357

-

- インチ: 1S/C17H20BNO6/c1-16(2)17(3,4)25-18(24-16)12-7-5-11(6-8-12)15(22)23-19-13(20)9-10-14(19)21/h5-8H,9-10H2,1-4H3

- InChIKey: MUPGXIBFSQMMRP-UHFFFAOYSA-N

- ほほえんだ: C(ON1C(=O)CCC1=O)(=O)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1

計算された属性

- せいみつぶんしりょう: 345.1383675g/mol

- どういたいしつりょう: 345.1383675g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D197805-250mg |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

377780-81-9 | 250mg |

$ 655.00 | 2023-04-17 | ||

| abcr | AB593885-1g |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; . |

377780-81-9 | 1g |

€378.40 | 2024-07-24 | ||

| 1PlusChem | 1P01QQIY-5g |

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester |

377780-81-9 | 98% | 5g |

$613.00 | 2024-05-04 | |

| 1PlusChem | 1P01QQIY-250mg |

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester |

377780-81-9 | 98% | 250mg |

$64.00 | 2024-05-04 | |

| abcr | AB593885-5g |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; . |

377780-81-9 | 5g |

€1193.40 | 2024-07-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439864-1g |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

377780-81-9 | 98% | 1g |

¥1200.00 | 2024-05-16 | |

| abcr | AB593885-250mg |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate; . |

377780-81-9 | 250mg |

€183.20 | 2024-07-24 | ||

| TRC | D197805-500mg |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

377780-81-9 | 500mg |

$ 800.00 | 2023-09-08 | ||

| 1PlusChem | 1P01QQIY-1g |

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester |

377780-81-9 | 98% | 1g |

$158.00 | 2023-12-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439864-250mg |

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

377780-81-9 | 98% | 250mg |

¥525.00 | 2024-05-16 |

Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

377780-81-9 (Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2,5-dioxo-1-pyrrolidinyl ester) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:377780-81-9)2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):195/669